

What are the properties of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Ethoxy-5-(n,n-diisopropyl)aminopyridine
Cat. No.:	B1588344

[Get Quote](#)

An In-Depth Technical Guide to **2-Ethoxy-5-(n,n-diisopropyl)aminopyridine**

Abstract

This technical guide provides a comprehensive overview of **2-Ethoxy-5-(n,n-diisopropyl)aminopyridine** (CAS No. 871269-05-5), a substituted pyridine derivative of interest to the chemical research and drug development communities. While specific experimental data for this compound is sparse in public literature, this document consolidates available information and presents scientifically-grounded predictions regarding its physicochemical properties, spectroscopic profile, and potential applications. A plausible synthetic route is detailed, and crucial safety considerations, extrapolated from structurally related aminopyridines, are outlined. This guide serves as a foundational resource for researchers and scientists looking to explore the utility of this molecule as a versatile building block in medicinal chemistry, agrochemicals, and materials science.

Introduction and Molecular Overview

2-Ethoxy-5-(n,n-diisopropyl)aminopyridine is a heterocyclic aromatic amine featuring a pyridine core. The structure is distinguished by two key functional groups that dictate its chemical behavior and potential utility: an ethoxy group (-OCH₂CH₃) at the 2-position and a bulky, electron-donating N,N-diisopropylamino group at the 5-position.

The 2-alkoxypyridine moiety is a prevalent scaffold in numerous biologically active compounds, contributing to metabolic stability and modulating electronic properties.[\[1\]](#)[\[2\]](#) Concurrently, the diisopropylamino substituent significantly increases the molecule's lipophilicity and steric bulk, which can be leveraged to fine-tune pharmacokinetic properties, enhance receptor binding selectivity, or direct further chemical transformations. The combination of these features makes it a promising, yet underexplored, intermediate for the synthesis of novel chemical entities.

Physicochemical and Structural Properties

Comprehensive experimental data for **2-Ethoxy-5-(n,n-diisopropyl)aminopyridine** is not widely published. The following table summarizes its core identifiers and predicted properties based on its chemical structure. Researchers should validate these properties experimentally before use.

Property	Value	Source
IUPAC Name	2-ethoxy-N,N-diisopropylpyridin-5-amine	N/A
CAS Number	871269-05-5	[3]
Molecular Formula	C ₁₃ H ₂₂ N ₂ O	[3]
Molecular Weight	222.33 g/mol	[3] [4]
Appearance	Predicted: Colorless to pale yellow oil or low-melting solid	N/A
Boiling Point	Predicted: >250 °C at 760 mmHg	N/A
Solubility	Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low solubility in water.	N/A

Synthesis and Manufacturing

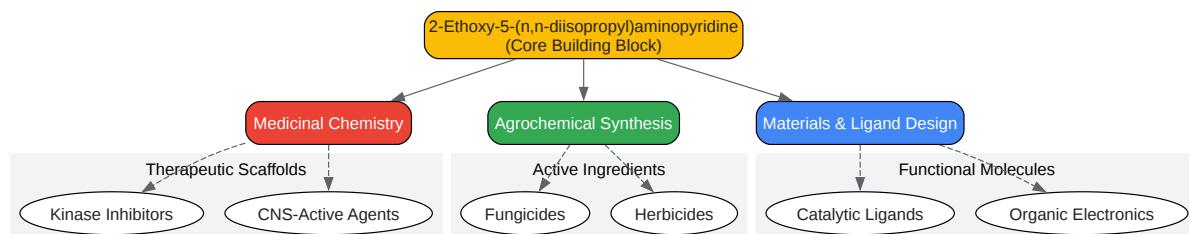
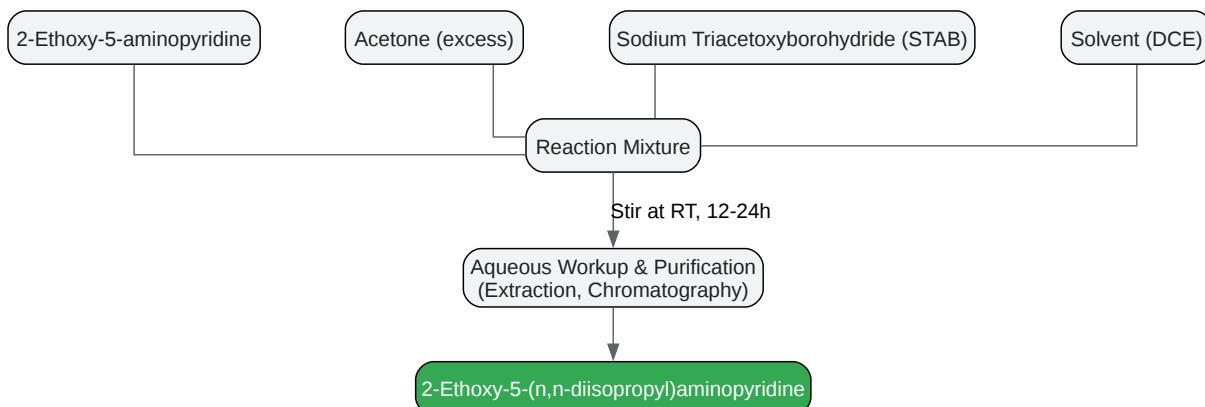
A definitive, published synthesis for **2-Ethoxy-5-(n,n-diisopropyl)aminopyridine** is not readily available. However, a scientifically sound approach can be proposed based on established

methodologies for the N-alkylation of aminopyridines.^[5] The most direct pathway involves the dialkylation of the precursor, 2-ethoxy-5-aminopyridine.

Proposed Synthetic Pathway: Reductive Amination

A robust and common method for preparing di-alkylated amines is reductive amination. This process would involve reacting the precursor 2-ethoxy-5-aminopyridine with acetone in the presence of a reducing agent.

Causality of Experimental Choices:



- Precursor: 2-ethoxy-5-aminopyridine is a commercially available or readily synthesized starting material.
- Reagent: Acetone serves as the source for the isopropyl groups. It first forms an imine with the primary amine.
- Reducing Agent: A reducing agent like sodium triacetoxyborohydride (STAB) is ideal. It is mild enough not to reduce other functional groups on the ring and is highly effective for reductive aminations. The reaction proceeds in two steps: the initial formation of the N-isopropyl amine, followed by a second reductive amination to yield the final diisopropyl product.
- Solvent: A non-protic solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) is suitable for this reaction.

Experimental Protocol (Proposed)

- Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-ethoxy-5-aminopyridine (1.0 eq) and dichloroethane (DCE).
- Reagent Addition: Add acetone (2.5-3.0 eq) to the solution.
- Reduction: Slowly add sodium triacetoxyborohydride (STAB) (2.5-3.0 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
- Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product should be purified via flash column chromatography on silica gel to yield the pure **2-Ethoxy-5-(n,n-diisopropyl)aminopyridine**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 200064-23-9|2-Ethoxy-4-(N,N-diisopropyl)aminopyridine|2-Ethoxy-4-(N,N-diisopropyl)aminopyridine|-范德生物科技公司 [bio-fount.com]
- 5. A convenient synthesis of 2-(alkylamino)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What are the properties of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588344#what-are-the-properties-of-2-ethoxy-5-n-n-diisopropyl-aminopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com